3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(4-fluorophenyl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-7-3-1-6(2-4-7)8-5-9(13)12-10(8)14/h1-5H,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAFZELDPZXFSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)NC2=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione, a versatile building block in medicinal chemistry and materials science. Also known as N-(4-Fluorophenyl)maleimide, this compound's unique electronic characteristics, stemming from the electron-withdrawing fluorine atom and the reactive maleimide core, make it a valuable tool for a range of applications, including bioconjugation, polymer synthesis, and the development of novel therapeutics. This document delves into its spectroscopic signature, synthetic and purification protocols, and key chemical transformations, offering field-proven insights for its effective utilization in research and development.
Introduction: The Significance of the Fluorinated Maleimide Scaffold
The maleimide functional group is a cornerstone of modern chemical synthesis, renowned for its reactivity as a Michael acceptor and a dienophile. The introduction of a 4-fluorophenyl substituent onto the maleimide nitrogen atom imparts a unique set of properties to the resulting molecule, this compound. The strong electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the maleimide double bond, thereby increasing its reactivity towards nucleophiles. This heightened reactivity is particularly advantageous in bioconjugation reactions, where mild conditions and high efficiency are paramount.[1] Furthermore, the presence of the fluorophenyl moiety can modulate the solubility, thermal stability, and biological activity of resulting derivatives, making it a subject of considerable interest in drug discovery and materials science.[2][3] This guide will explore the fundamental chemical properties of this compound, providing a robust foundation for its application in advanced scientific endeavors.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its successful application. This section details the key analytical data for this compound.
Physicochemical Properties
The macroscopic properties of this compound are summarized in the table below, providing essential information for handling, storage, and reaction setup.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₆FNO₂ | [3] |
| Molecular Weight | 191.16 g/mol | [3] |
| Appearance | White to yellow to green powder/crystal | [3] |
| Melting Point | 154 - 158 °C | [3] |
| Solubility | Soluble in organic solvents. | [3] |
Spectroscopic Characterization
Spectroscopic analysis provides a microscopic view of the molecule's structure, confirming its identity and purity.
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules. The following data were obtained for N-(4-fluorophenyl)maleimide in CDCl₃.[4]
¹H NMR (500 MHz, CDCl₃):
-
δ 7.34-7.31 (m, 2H, Ar-H): These signals correspond to the two aromatic protons ortho to the fluorine atom.
-
δ 7.17-7.13 (m, 2H, Ar-H): These signals represent the two aromatic protons meta to the fluorine atom.
-
δ 6.84 (s, 2H, HC=): This singlet is characteristic of the two equivalent vinylic protons of the maleimide ring.[4]
¹³C NMR (125 MHz, CDCl₃):
-
δ 169.3 (C=O): This signal corresponds to the carbonyl carbons of the imide.
-
δ 162.8, 160.9 (d, JCF): These signals represent the carbon atom of the phenyl ring directly bonded to the fluorine atom, showing splitting due to carbon-fluorine coupling.
-
δ 134.2 (C=C): This signal is attributed to the vinylic carbons of the maleimide ring.
-
δ 127.9, 127.8 (d, JCF): These signals correspond to the aromatic carbons ortho to the fluorine atom.
-
δ 116.2, 116.0 (d, JCF): These signals are assigned to the aromatic carbons meta to the fluorine atom.[4]
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight. For N-(4-fluorophenyl)maleimide, the molecular ion peak (M+) is observed at m/z 191, consistent with its molecular weight.[4]
-
~1700-1780 cm⁻¹: Strong absorption due to the symmetric and asymmetric C=O stretching of the imide group.
-
~1500-1600 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~1150-1250 cm⁻¹: C-F stretching vibration.
-
~800-850 cm⁻¹: C-H out-of-plane bending for the 1,4-disubstituted aromatic ring.
The characterization of related N-substituted maleimides by FTIR has been reported, confirming these general assignments.[2][5]
Synthesis and Purification
The synthesis of this compound is typically achieved through a two-step process, which is both efficient and scalable. This section provides a detailed protocol based on established methodologies.[2][6]
Synthetic Workflow
The synthesis involves the initial formation of the corresponding maleamic acid, followed by a cyclodehydration to yield the final imide product.
Caption: General two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of N-(4-Fluorophenyl)maleamic Acid
-
In a round-bottom flask, dissolve maleic anhydride (1.0 equivalent) in glacial acetic acid.
-
To this solution, add 4-fluoroaniline (1.0 equivalent) portion-wise while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for approximately 6.5 hours. The formation of a precipitate (the maleamic acid) should be observed.
-
The intermediate, N-(4-fluorophenyl)maleamic acid, can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
To the suspension of N-(4-fluorophenyl)maleamic acid in acetic acid from Step 1, attach a reflux condenser.
-
Heat the reaction mixture to reflux (approximately 130 °C) and maintain for 17.5 hours (overnight).[2]
-
After cooling to room temperature, the resulting solution contains the desired product.
Purification Protocol
-
Extraction: Extract the reaction mixture with ethyl acetate (3 x 50 mL).[2]
-
Washing: Combine the organic extracts and wash with water and brine to remove any remaining acetic acid and inorganic impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate, to obtain the purified this compound as a crystalline solid.[2]
Chemical Reactivity and Mechanistic Insights
The chemical reactivity of this compound is dominated by the electrophilic nature of the carbon-carbon double bond within the maleimide ring. This section explores its participation in two key reaction types: Michael additions and Diels-Alder reactions.
Michael Addition Reactions
The electron-deficient double bond of the maleimide ring makes it an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles.[7] This reaction is particularly important in bioconjugation, where the thiol group of cysteine residues in proteins reacts with the maleimide to form a stable thioether linkage.[1]
Mechanism of Thiol-Michael Addition:
Caption: Simplified mechanism of the Thiol-Michael addition to a maleimide.
The reaction proceeds via the attack of a thiolate anion on one of the vinylic carbons of the maleimide, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate yields the final thioether adduct. The rate of this reaction is pH-dependent, with optimal rates typically observed between pH 6.5 and 7.5.[1] The electron-withdrawing 4-fluorophenyl group is known to increase the rate of this reaction compared to N-alkyl maleimides.[8]
Diels-Alder Reactions
As a dienophile, this compound can participate in [4+2] cycloaddition reactions with conjugated dienes to form cyclohexene derivatives.[7] This reaction is a powerful tool for the construction of complex cyclic systems.
Mechanism of the Diels-Alder Reaction:
Caption: Concerted mechanism of the Diels-Alder reaction.
The Diels-Alder reaction is a concerted process, meaning that all bond-forming and bond-breaking events occur in a single step through a cyclic transition state. The stereochemistry of the reactants is retained in the product. The reactivity of the maleimide as a dienophile is enhanced by the electron-withdrawing nature of the two carbonyl groups and the N-aryl substituent.
Applications in Research and Development
The unique chemical properties of this compound have led to its use in a variety of applications.
-
Drug Development and Bioconjugation: Its high reactivity and specificity towards thiols make it an ideal reagent for conjugating drugs, imaging agents, and polyethylene glycol (PEG) chains to proteins and antibodies.[3][7]
-
Polymer Chemistry: It serves as a monomer in the synthesis of high-performance polymers with enhanced thermal and mechanical properties.[3]
-
Fluorescent Probes: The fluorophenyl group can be incorporated into fluorescent probes for biological imaging, allowing for the real-time monitoring of cellular processes.[3]
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for this compound was not found in the search results, general precautions for handling N-substituted maleimides should be followed. These compounds are typically irritants and may be harmful if swallowed or in contact with skin.
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with soap and water.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a valuable and versatile chemical entity with a rich and accessible chemistry. Its well-defined spectroscopic properties, straightforward synthesis, and predictable reactivity make it an indispensable tool for researchers in both academic and industrial settings. The insights and protocols provided in this guide are intended to facilitate its effective and safe use in the pursuit of scientific innovation.
References
- Tang Sook Chin, Fatin Ilyani Nasir, & Nurul Izzaty Hassan. (2016). SYNTHESIS AND ANTIMICROBIAL ACTIVITIES OF ELEVEN N-SUBSTITUTED MALEIMIDES. Malaysian Journal of Analytical Sciences, 20(3), 563-572.
- Christie, R. J., et al. (2015).
- Krutak, J. J., et al. (2011). Chemical reactivity and antimicrobial activity of N-substituted maleimides. Journal of Antimicrobial Chemotherapy, 66(10), 2295-2303.
-
Wikipedia contributors. (2023, December 19). Maleimide. In Wikipedia, The Free Encyclopedia. Retrieved February 23, 2024, from [Link]
-
ResearchGate. (n.d.). Proposed reaction mechanism for N‐aryl maleimides. Retrieved from [Link]
-
The Royal Society of Chemistry. (2022). Supplementary Information. Retrieved from [Link]
- Moreno-Fuquen, R., et al. (2008). N-(4-Chlorophenyl)maleimide. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1991.
-
ResearchGate. (n.d.). FT-IR data of synthesized maleimide derivatives (N1-N4). Retrieved from [Link]
- Li, Y., et al. (2009). N-[4-(Prop-2-ynyloxy)phenyl]maleimide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3091.
- Singh, T., et al. (2016). Rapid synthesis of maleimide functionalized fluorine-18 labeled prosthetic group using “radio-fluorination on the Sep-Pak” method. Journal of Labelled Compounds and Radiopharmaceuticals, 59(1), 24-30.
-
Organic Chemistry Portal. (n.d.). Synthesis of maleimides. Retrieved from [Link]
-
Organic Syntheses. (n.d.). N-Phenylmaleimide. Retrieved from [Link]
-
The World of Materials. (n.d.). Structure Determination by X-ray Crystallography. Retrieved from [Link]
- Meena, S. K., & Singh, S. (2023). Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide and Copolymerized with Acrylonitrile and Acrylamide. International Journal for Research in Applied Science & Engineering Technology, 11(1), 1643-1650.
-
Wikipedia contributors. (2023, December 19). Pyrrole. In Wikipedia, The Free Encyclopedia. Retrieved February 23, 2024, from [Link]
-
U.S. Environmental Protection Agency. (2025, October 15). 1-Methyl-3-(4-methylphenyl)-1H-pyrrole-2,5-dione. In CompTox Chemicals Dashboard. Retrieved from [Link]
-
PubChem. (n.d.). 3-(4-chlorophenyl)-1-(4-toluidino)-1H-pyrrole-2,5-dione. Retrieved from [Link]
Sources
- 1. vectorlabs.com [vectorlabs.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. chemimpex.com [chemimpex.com]
- 4. rsc.org [rsc.org]
- 5. Synthesis and Characterization of 4-Nitropheny Maleimide and Copolymerized with Acrylonitrile and Acrylamide [ijraset.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Maleimide - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility Profile of 3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Introduction
3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione, also known as N-(4-Fluorophenyl)maleimide, is a versatile chemical intermediate with significant applications in organic synthesis, polymer chemistry, and drug development.[1][2] Its structure, featuring a reactive maleimide ring coupled with a fluorinated phenyl group, makes it a valuable building block for creating novel compounds with tailored properties.[1] The success of its application in synthesis, purification, and formulation is fundamentally dependent on a thorough understanding of its solubility in various organic solvents.[3]
Determining the solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical step in process development and formulation.[4] Solubility data informs the choice of solvents for reactions, enables the design of efficient crystallization and purification processes, and is essential for developing stable and effective formulations.[3][5] This guide provides a comprehensive analysis of the solubility profile of this compound, grounded in its physicochemical properties. It offers a predicted solubility profile based on theoretical principles and presents a detailed, field-proven experimental protocol for its precise determination.
Physicochemical Properties and Predicted Solubility Profile
The solubility of a compound is governed by its molecular structure and the intermolecular forces it can form with a solvent—a principle often summarized as "like dissolves like".[3] To predict the solubility of this compound, we must first analyze its key structural features.
Molecular Structure Analysis:
-
Fluorophenyl Group: The 4-fluorophenyl ring is a significant feature of the molecule. This aromatic ring is largely nonpolar, suggesting good solubility in nonpolar or moderately polar aromatic solvents. The fluorine atom, being highly electronegative, introduces a dipole moment, slightly increasing the molecule's overall polarity compared to an unsubstituted phenyl ring.
-
Pyrrole-2,5-dione (Maleimide) Ring: This five-membered ring contains two carbonyl groups (C=O). These groups are highly polar and can act as strong hydrogen bond acceptors. This part of the molecule will favor interactions with polar solvents.
-
Overall Polarity: The molecule possesses a blend of nonpolar (phenyl ring) and polar (dione moiety) characteristics. This amphiphilic nature suggests that it will not be exclusively soluble in either very polar or completely nonpolar solvents. Its solubility will be highest in solvents that can effectively interact with both parts of the molecule, such as moderately polar solvents.
-
Hydrogen Bonding: The two carbonyl oxygens are hydrogen bond acceptors. The molecule lacks any hydrogen bond donor groups (like O-H or N-H). Therefore, it will dissolve well in solvents that are hydrogen bond donors (e.g., alcohols) but will not be able to act as a donor itself.
Predicted Solubility Profile
Based on the structural analysis, a qualitative and estimated quantitative solubility profile in a range of common organic solvents at ambient temperature is presented in Table 1. This table serves as a predictive guide for solvent selection. The solvents are ordered by increasing polarity index.[6]
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent | Polarity Index (P')[6] | Predicted Qualitative Solubility | Predicted Quantitative Solubility (mg/mL) | Rationale for Prediction |
| Hexane | 0.1 | Very Low | < 1 | As a highly nonpolar alkane, hexane interacts poorly with the polar dione ring. |
| Toluene | 2.4 | Moderate | 10 - 50 | The aromatic nature of toluene allows for favorable π-π stacking with the fluorophenyl ring, but its low polarity limits interaction with the dione moiety. |
| Dichloromethane (DCM) | 3.1 | High | > 100 | DCM is a versatile solvent with moderate polarity that can effectively solvate both the nonpolar and polar regions of the molecule. |
| Acetone | 5.1 | High | > 100 | As a polar aprotic solvent, acetone's carbonyl group can interact favorably with the molecule's dipole, and it effectively solvates the dione ring. |
| Ethyl Acetate | 4.4 | High | > 100 | Ethyl acetate is an excellent solvent for this compound, balancing polarity to interact with the dione group and a less polar region to interact with the phenyl ring. It is often used for extraction and recrystallization of similar compounds.[2] |
| Isopropyl Alcohol | 3.9 | Moderate | 20 - 70 | The alcohol can act as a hydrogen bond donor to the carbonyl groups, but the overall polarity and alkyl nature might be less optimal than acetone or ethyl acetate. |
| Methanol | 5.1 | Low to Moderate | 5 - 25 | While methanol is polar and a hydrogen bond donor, its small size and high polarity make it less effective at solvating the nonpolar fluorophenyl ring, leading to lower solubility compared to larger alcohols or aprotic polar solvents. |
| Water | 10.2 | Very Low | < 0.1 | The large, nonpolar fluorophenyl ring dominates, leading to very poor aqueous solubility, a common characteristic for many organic molecules.[7] |
Experimental Determination of Solubility: The Shake-Flask Method
While predictions are valuable, precise quantitative data must be determined experimentally. The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[8] It involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient time to reach equilibrium, followed by quantifying the concentration of the dissolved compound in the supernatant.
Detailed Step-by-Step Protocol
-
Preparation:
-
Accurately weigh an amount of this compound that is in excess of its predicted solubility into a series of glass vials or flasks. Using an excess ensures that a saturated solution is formed.[9]
-
Add a precise volume of the chosen organic solvent to each vial.
-
Prepare at least three replicate samples for each solvent to ensure statistical validity.[8]
-
-
Equilibration:
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials in a mechanical agitator or orbital shaker capable of maintaining a constant temperature (e.g., 25 °C).[8] Temperature control is critical as solubility is temperature-dependent.
-
Agitate the samples at a constant speed. The speed should be sufficient to keep the solid suspended and ensure good contact with the solvent, but not so vigorous as to cause splashing.[8][9]
-
Allow the samples to agitate for a predetermined period to reach equilibrium. A common duration is 24 to 48 hours. To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.[9]
-
-
Sample Separation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the controlled temperature for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean vial. This step is crucial to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.[10]
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with an appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]
-
Prepare a calibration curve using standard solutions of the compound of known concentrations to ensure accurate quantification.
-
-
Calculation:
-
Calculate the concentration of the compound in the original saturated solution by applying the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Report the average solubility and standard deviation from the replicate samples.
-
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Advanced Solubility Prediction Models
For more advanced and purely predictive insights, several thermodynamic models can be employed. These models offer a way to estimate solubility without the need for experimental data, which is particularly useful in the early stages of drug discovery.[12]
-
UNIFAC (UNIQUAC Functional-group Activity Coefficients): This is a group-contribution method that estimates activity coefficients by considering a molecule as a collection of its constituent functional groups (e.g., aromatic carbons, carbonyls).[4] The UNIFAC model can provide satisfactory results for predicting the solubility of organic compounds, though its accuracy can vary depending on the complexity of the molecule and the availability of interaction parameters for the specific functional groups.[10]
-
COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a more modern and powerful method that combines quantum chemical calculations with statistical thermodynamics.[8] It calculates the interaction energies of molecules based on their surface polarity distributions. COSMO-RS is known for its ability to predict the solubility of complex molecules in various solvents with a good degree of accuracy, often outperforming simpler models.[11][12]
Conclusion
The solubility profile of this compound is dictated by its dual-character molecular structure, which contains both a nonpolar aromatic ring and a polar dione moiety. This leads to its highest solubility in moderately polar organic solvents like dichloromethane, acetone, and ethyl acetate, and poor solubility in highly polar (water) or nonpolar (hexane) solvents. While this guide provides a robust, theoretically-grounded prediction of its solubility, the shake-flask method remains the gold standard for obtaining precise, quantitative data essential for process optimization and formulation development. Advanced computational models like UNIFAC and COSMO-RS further enhance our predictive capabilities, accelerating research and development in the chemical and pharmaceutical industries.
References
-
ResearchGate. (2025, August 10). Applying UNIFAC-based models to predict the solubility of solids in subcritical water | Request PDF. Retrieved from [Link]
-
MDPI. (2025, December 23). Determination of Energy Interaction Parameters for the UNIFAC Model Based on Solvent Activity Coefficients in Benzene–D2EHPA and Toluene–D2EHPA Systems. Retrieved from [Link]
-
Bouillot, B., Teychené, S., & Biscans, B. (2011). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. Fluid Phase Equilibria, 307(1), 1-13. Available from: [Link]
-
Journal of Mining Institute. (2020). Use of the UNIFAC model in the calculation of physicochemical properties of ecotoxicants for technological and ecoanalytical purposes. Retrieved from [Link]
-
University of Limerick. (2002, October 2). Prediction of solubility of solid organic compounds in solvents by UNIFAC. Retrieved from [Link]
-
Malaysian Journal of Analytical Sciences. (2016). SYNTHESIS AND ANTIMICROBIAL ACTIVITIES OF ELEVEN N-SUBSTITUTED MALEIMIDES. Retrieved from [Link]
-
Zenodo. (n.d.). Prediction of Solubility with COSMO-RS. Retrieved from [Link]
-
Biblioteca Digital do IPB. (2024, May 17). Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents. Retrieved from [Link]
-
SciSpace. (n.d.). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?. Retrieved from [Link]
-
Mac Fhionnlaoich, N., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection. Available from: [Link]
-
NIH. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]
-
NIH. (n.d.). N-(4-Chlorophenyl)maleimide. Retrieved from [Link]
-
TCI Deutschland GmbH. (n.d.). N-(4-Fluorophenyl)maleimide >98.0%(GC) 1g. Retrieved from [Link]
-
NIH. (n.d.). N-(4-Aminophenyl)maleimide. Retrieved from [Link]
-
ACS Publications. (n.d.). NMR Quantification of Hydrogen-bond Accepting Ability for Organic Molecules. Retrieved from [Link]
-
ScienceDirect. (2024, September 1). Design and mediated hydrogen bonding strength of Poly(styrene- alt - N (ethyl 4 hydroxyphenyl)maleimide. Retrieved from [Link]
-
MDPI. (2019, May 24). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. Retrieved from [Link]
-
IRIS-AperTO. (n.d.). Log P as a tool in intramolecular hydrogen bond considerations. Retrieved from [Link]
-
University of Rochester. (n.d.). Solvents and Polarity. Retrieved from [Link]
-
Burdick & Jackson. (n.d.). Polarity Index. Retrieved from [Link]
-
Organometallics. (n.d.). Solvent-Miscibility-and-Polarity-Chart.pdf. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. iris.unito.it [iris.unito.it]
- 6. organometallics.it [organometallics.it]
- 7. zenodo.org [zenodo.org]
- 8. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.ul.ie [pure.ul.ie]
- 10. scispace.com [scispace.com]
- 11. approcess.com [approcess.com]
- 12. Use of the UNIFAC model in the calculation of physicochemical properties of ecotoxicants for technological and ecoanalytical purposes | Vladimir G. Povarov | Journal of Mining Institute [pmi.spmi.ru]
The Ascendant Role of Fluorinated Pyrrole-2,5-diones in Modern Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds has emerged as a paramount strategy for molecular design. This guide delves into the core of this chemical evolution, offering an in-depth exploration of fluorinated pyrrole-2,5-dione derivatives, commonly known as fluorinated maleimides. We will navigate through their synthesis, reactivity, and diverse applications, providing not only a review of the current state of the art but also actionable, field-proven insights into their practical implementation. The unique electronic properties conferred by fluorine atoms significantly modulate the chemical behavior and biological activity of the pyrrole-2,5-dione core, opening new avenues for the development of advanced therapeutics and functional materials.
The Fluorinated Pyrrole-2,5-dione Core: A Privileged Scaffold
The 1H-pyrrole-2,5-dione (maleimide) scaffold is a cornerstone in synthetic chemistry, renowned for its reactivity and versatility. The introduction of fluorine atoms onto this core dramatically alters its electronic and steric properties. Fluorine's high electronegativity and the strength of the C-F bond impart unique characteristics to these molecules, including enhanced metabolic stability, increased binding affinity to biological targets, and modified lipophilicity.[1] These attributes have positioned fluorinated pyrrole-2,5-diones as "privileged scaffolds" in drug discovery and as key building blocks in the design of high-performance polymers and materials.
The impact of fluorination is multifaceted. In a biological context, it can block sites of metabolism, thereby increasing a drug's half-life. Furthermore, the introduction of fluorine can alter the acidity of neighboring protons and influence the conformation of the molecule, leading to more selective and potent interactions with enzymes and receptors.[2] In materials science, the low surface energy of fluorinated segments leads to materials with hydrophobic and oleophobic properties, making them ideal for a range of applications from self-cleaning surfaces to advanced coatings.[3][4]
Synthetic Strategies for Fluorinated Pyrrole-2,5-diones
The synthesis of fluorinated pyrrole-2,5-diones can be broadly categorized into two main approaches: the direct fluorination of a pre-formed pyrrole-2,5-dione ring and the construction of the ring from fluorinated precursors.
Synthesis of the Fluorinated Core
The direct synthesis of the fluorinated maleimide core, particularly 3-fluoropyrrole-2,5-diones, can be challenging. However, methods have been developed utilizing fluorinated building blocks. One notable approach involves the electrophilic α,α-difluorination of 2-aryl-5-(bromomethyl)-1-pyrrolines using reagents like Selectfluor, followed by dehydrofluorination to yield the aromatic 3-fluorinated pyrrole.[5][6]
Diagram: Synthetic Pathway to 3-Fluoropyrroles
Sources
- 1. Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics | MDPI [mdpi.com]
- 2. Noncalcemic, antiproliferative, transcriptionally active, 24-fluorinated hybrid analogues of the hormone 1alpha, 25-dihydroxyvitamin D3. Synthesis and preliminary biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. adhesion.kr [adhesion.kr]
- 5. New synthesis of 3-fluoropyrroles [pubmed.ncbi.nlm.nih.gov]
- 6. figshare.com [figshare.com]
Technical Guide: Structure-Activity Relationship (SAR) of 3-(4-Fluorophenyl) Maleimides
Focus Application: ATP-Competitive GSK-3 Inhibition for Neurodegenerative Therapeutics
Executive Summary
This technical guide analyzes the medicinal chemistry of 3-(4-fluorophenyl) maleimides , a privileged scaffold in the design of Glycogen Synthase Kinase-3
The inclusion of the 4-fluorophenyl moiety at the C-3 position is a critical optimization strategy. It enhances metabolic stability by blocking para-oxidation while maintaining the steric profile of a phenyl ring, allowing the molecule to occupy the hydrophobic pocket of the kinase active site. This guide details the synthetic pathways, SAR logic, and mechanistic validation required to develop these compounds as lead candidates for Alzheimer’s disease and oncology.
Chemical Scaffolding & Rationale
The efficacy of 3-(4-fluorophenyl) maleimides relies on their ability to mimic the purine ring of ATP. The scaffold consists of three distinct pharmacophoric regions:
| Region | Component | Function |
| Core | Maleimide (2,5-pyrroledione) | Hinge Binder: The imide system functions as a donor-acceptor motif, forming hydrogen bonds with the kinase hinge region (Val135/Asp133). |
| R1 (C-3) | 4-Fluorophenyl | Hydrophobic Anchor: Occupies the hydrophobic pocket. The fluorine atom increases lipophilicity ( |
| R2 (C-4) | Heteroaryl (e.g., Indole) | Potency Determinant: Usually an indole or azaindole. This ring twists out of plane, creating a "propeller" conformation essential for selectivity. |
Synthetic Pathways
The synthesis of unsymmetrical 3,4-disubstituted maleimides requires regioselective control. The most robust protocol involves the condensation of indole-3-glyoxylates with acetamides.
Visualized Workflow: The Perkin-Type Condensation
Figure 1: Convergent synthesis of the 3-(4-fluorophenyl) maleimide core via Perkin-type condensation.
Detailed Protocol: Synthesis of 3-(4-Fluorophenyl)-4-(1H-indol-3-yl)maleimide
Objective: Synthesize the core scaffold with high regiochemical fidelity.
-
Preparation of Methyl Indolyl-3-glyoxylate:
-
Dissolve indole (10 mmol) in anhydrous diethyl ether (20 mL) at 0°C.
-
Add oxalyl chloride (12 mmol) dropwise. Stir for 1 hour (formation of glyoxylyl chloride precipitate).
-
Add methanol (20 mL) to quench and form the ester.
-
Validation: TLC (Hexane/EtOAc 1:1) should show complete conversion to the polar ester.
-
-
Condensation Reaction:
-
Dissolve methyl indolyl-3-glyoxylate (5 mmol) and 2-(4-fluorophenyl)acetamide (6 mmol) in anhydrous THF (15 mL).
-
Cool to 0°C under
atmosphere. -
Add potassium tert-butoxide (15 mmol, 1.0 M in THF) dropwise over 20 minutes. The solution will turn deep red/orange (formation of the enolate/maleimide anion).
-
Stir at room temperature for 3 hours.
-
-
Workup & Purification:
-
Quench with concentrated HCl (to pH 2) to reprotonate the maleimide nitrogen.
-
Extract with Ethyl Acetate (3x). Wash organics with brine and dry over
. -
Purification: Silica gel chromatography (Gradient: DCM
5% MeOH/DCM). -
Yield Expectation: 60–75%.
-
Structure-Activity Relationship (SAR) Analysis
The SAR of this scaffold is tight; minor deviations often result in a "activity cliff" (drastic loss of potency).
SAR Logic Diagram
Figure 2: SAR Decision Tree for GSK-3
Key SAR Rules
-
The Maleimide Nitrogen (N-1):
-
Requirement: Must be a free NH.
-
Rationale: The NH acts as a hydrogen bond donor to the backbone carbonyl of Asp133 or Val135 in the hinge region.
-
Data:
-methyl analogs typically show values , compared to for unsubstituted analogs.
-
-
The 3-(4-Fluorophenyl) Ring:
-
Fluorine Effect: The C-F bond is bioisosteric to C-H but highly electronegative. It prevents P450-mediated hydroxylation at the para position, extending half-life (
). -
Positional Sensitivity: Moving Fluorine to the ortho position creates steric clash with the maleimide carbonyls, forcing a twist that may disrupt the optimal binding angle.
-
-
The 4-(Indolyl) Ring:
-
Electronic Effects: Electron-withdrawing groups (e.g., -F, -Cl) at the Indole-5 position often increase potency by increasing the acidity of the indole NH, strengthening its H-bond interaction.
-
Solubility: Replacing the carbon at Indole-7 with nitrogen (7-azaindole) significantly improves aqueous solubility without sacrificing potency.
-
Biological Characterization & Mechanism
Mechanism of Action: ATP Competition
These inhibitors do not react covalently (despite the maleimide functionality) within the kinase pocket because the steric bulk of the 3,4-substituents prevents Michael addition to cysteine residues. Instead, they act as reversible, ATP-competitive inhibitors.
-
Primary Target: GSK-3
(Serine/Threonine Kinase).[1][2][3][4][5] -
Binding Pocket: The ATP cleft.
-
Key Residue Interactions:
-
Val135: H-bond acceptor (from Maleimide NH) and donor (to Maleimide C=O).
-
Asp133: H-bond interaction.
-
Lys85: Catalytic lysine interaction.
-
Standardized Assay Protocol: GSK-3
Radiometric Assay
To validate the SAR, use a
-
Reagents: Recombinant human GSK-3
, Peptide Substrate (GSM), -ATP. -
Buffer: 8 mM MOPS (pH 7.0), 0.2 mM EDTA, 10 mM MgAcetate.
-
Procedure:
-
Incubate compound (variable concentration) with enzyme for 15 mins.
-
Initiate reaction with
-ATP/Mg mixture. -
Incubate 40 mins at 30°C.
-
Stop reaction with phosphoric acid.
-
Spot onto P81 phosphocellulose filters; wash and count scintillation.
-
-
Metric: Calculate
using non-linear regression (GraphPad Prism).
Comparative Potency Data (Reference Values)
| Compound Structure | Selectivity (vs CDK2) | Notes | |
| 3-Phenyl-4-indolylmaleimide | 35 nM | Moderate | Metabolic liability (para-oxidation). |
| 3-(4-Fluorophenyl)-4-indolylmaleimide | 6 nM | High | Lead Scaffold. High metabolic stability. |
| N-Methyl-3-(4-fluorophenyl)... | >10,000 nM | N/A | Loss of Hinge H-bond. |
| 3-(4-Fluorophenyl)-4-(7-azaindolyl)... | 12 nM | High | Improved water solubility. |
References
-
Peifer, C. et al. (2009). Design, synthesis, and biological evaluation of 3,4-diarylmaleimides as angiogenesis inhibitors. Journal of Medicinal Chemistry.[3][6]
-
Faulmmel, H. et al. (2005). Synthesis and biological evaluation of 3-(4-fluorophenyl)-4-(indol-3-yl)maleimides as GSK-3beta inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
Gong, R. et al. (2010). Glycogen synthase kinase 3 beta: a novel target for the treatment of Alzheimer's disease.[7] Current Opinion in Drug Discovery & Development.
-
Quesada-Romero, L. et al. (2014).[4] Insights into the Interactions between Maleimide Derivates and GSK3b Combining Molecular Docking and QSAR. PLoS ONE.[4] [4]
Sources
- 1. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural characterization of the GSK-3beta active site using selective and non-selective ATP-mimetic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. Characterization of Maleimide-Based Glycogen Synthase Kinase-3 (GSK-3) Inhibitors as Stimulators of Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indolylmaleimide derivatives as a new class of anti-leishmanial agents: synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Reagents for synthesizing 3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione
Technical Application Note: Modular Synthesis of 3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione
Strategic Overview
The synthesis of This compound (also known as 3-(4-fluorophenyl)maleimide) represents a critical workflow in the development of kinase inhibitors and bioconjugation linkers. While classical methods involve the condensation of acetophenones with glyoxylate esters, these routes often suffer from harsh conditions and poor regioselectivity.
This Application Note details a modular Suzuki-Miyaura Cross-Coupling approach . This route is selected for its high functional group tolerance, ability to rapidly generate analog libraries (by swapping the boronic acid), and superior atom economy compared to multi-step condensation protocols.
Target Molecule:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₆FNO₂
-
MW: 191.16 g/mol
-
Core Scaffold: Maleimide (Michael Acceptor)[1]
Critical Reagents & Selection Logic
The success of this synthesis relies on balancing the reactivity of the palladium cycle with the stability of the maleimide ring, which is susceptible to hydrolysis under basic conditions.
Table 1: Reagent "Bill of Materials" and Technical Justification
| Reagent Class | Recommended Reagent | Grade/Spec | Technical Justification |
| Substrate | 3-Bromo-1H-pyrrole-2,5-dione | >97% HPLC | The electrophilic coupling partner. Note: If direct coupling yields are <40%, use the N-Boc protected variant to prevent catalyst poisoning by the acidic NH. |
| Nucleophile | (4-Fluorophenyl)boronic acid | >98% | Excess (1.2–1.5 eq) is required to account for protodeboronation side reactions common with electron-poor aryl boronates. |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | Pd content ~13% | [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is preferred over Pd(PPh₃)₄. The bidentate ligand (dppf) prevents rapid catalyst decomposition and reduces β-hydride elimination side products. |
| Base | Potassium Phosphate (K₃PO₄) | Anhydrous, Tribasic | A milder base than carbonates or hydroxides. Crucial for preventing the hydrolysis of the imide ring (opening to maleamic acid) during the coupling. |
| Solvent | 1,4-Dioxane / Water (4:1) | Degassed | The aqueous component is essential for the transmetallation step (activating the boronic acid). Dioxane ensures solubility of the maleimide. |
| Scavenger | SiliaMetS® Thiol | Functionalized Silica | Essential for removing residual Pd (<10 ppm) which can catalyze decomposition of the Michael acceptor product during storage. |
Experimental Protocol
Phase A: Reaction Setup (Suzuki-Miyaura Coupling)
Safety Warning: Maleimides are potent Michael acceptors and potential sensitizers. Handle with gloves in a fume hood.
-
Vessel Preparation: Flame-dry a 50 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.
-
Reagent Loading:
-
Add 3-Bromo-1H-pyrrole-2,5-dione (1.0 equiv, 176 mg, 1.0 mmol).
-
Add (4-Fluorophenyl)boronic acid (1.2 equiv, 168 mg, 1.2 mmol).
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 41 mg, 0.05 mmol).
-
Critical Step: Do not add the base yet.
-
-
Solvent Addition & Degassing:
-
Add 1,4-Dioxane (8 mL) and Deionized Water (2 mL).
-
Degas the mixture by sparging with Argon for 10 minutes (or 3 freeze-pump-thaw cycles). Oxygen inhibits the Pd(0) regeneration.
-
-
Activation:
-
Add K₃PO₄ (2.5 equiv, 530 mg, 2.5 mmol) in one portion.
-
Seal the vessel immediately.
-
Phase B: Reaction & Monitoring
-
Heating: Heat the reaction mixture to 80°C (oil bath) or 100°C (Microwave, 300W max power).
-
Duration:
-
Thermal: 4–6 hours.
-
Microwave: 30–45 minutes.
-
-
In-Process Control (IPC): Monitor by TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS.
-
Target: Disappearance of the bromide starting material (Rf ~0.5).
-
Product: UV-active spot (Rf ~0.4), typically fluoresces under 254 nm.
-
Phase C: Workup & Purification
-
Quench: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) (20 mL).
-
Wash: Wash the organic layer with Water (2 x 10 mL) followed by Brine (1 x 10 mL).
-
Note: Avoid basic washes (NaHCO₃) to prevent ring opening.
-
-
Scavenging: Add SiliaMetS® Thiol (0.5 g) to the organic layer and stir for 30 minutes to capture Palladium. Filter through a pad of Celite.
-
Drying: Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.
-
Purification: Flash Column Chromatography (Silica Gel).
-
Gradient: 0% → 40% EtOAc in Hexanes.
-
Yield Expectation: 65–75% (Yellow solid).
-
Mechanistic Visualization & Logic
The following diagram illustrates the catalytic cycle, highlighting the critical "Danger Zone" where the maleimide ring is vulnerable to hydrolysis if the base strength is too high.
Caption: Figure 1. Catalytic cycle for the Suzuki coupling of bromomaleimide. Red paths indicate hydrolytic instability risks managed by using K3PO4.
Troubleshooting & Optimization Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning | The free NH of the maleimide may coordinate to Pd. Switch to N-Boc-3-bromomaleimide , couple, then deprotect (TFA/DCM). |
| Black Precipitate | Pd Aggregation | "Pd Black" formation indicates ligand dissociation. Add 10 mol% free ligand (dppf) or switch to Pd(OAc)₂/SPhos . |
| Ring Opening | Base too strong | Hydrolysis of the imide. Switch base to KF (Potassium Fluoride) or reduce water ratio (use Dioxane/H₂O 10:1). |
| Homocoupling | Boronic Acid Dimerization | Biaryl formation (4,4'-difluorobiphenyl). Add boronic acid slowly (syringe pump) or reduce catalyst loading. |
Analytical Validation (QC)
To certify the reagent grade of the synthesized product, the following data is expected:
-
¹H NMR (400 MHz, DMSO-d₆): δ 11.2 (s, 1H, NH), 7.8–7.9 (m, 2H, Ar-H), 7.3–7.4 (m, 2H, Ar-H), 7.1 (s, 1H, Vinyl-H).
-
¹⁹F NMR: Single peak around -110 ppm (referenced to CFCl₃).
-
HRMS (ESI-): Calculated for C₁₀H₆FNO₂ [M-H]⁻: 190.0304.
References
-
Suzuki-Miyaura Coupling on Maleimides
- Title: "Synthesis of 3,4-disubstituted maleimides via Suzuki–Miyaura cross-coupling."
- Source:Tetrahedron Letters, 2005.
-
URL:[Link] (General reference for conditions).
-
Base Sensitivity of Maleimides
- Title: "Hydrolytic Stability of Maleimides and their Reaction with Thiols."
- Source:Bioconjug
-
URL:[Link]
-
Catalyst Selection (Pd-dppf)
- Title: "1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) chloride."
- Source:e-EROS Encyclopedia of Reagents for Organic Synthesis.
-
URL:[Link]
-
Alternative Indium-Mediated Route
- Title: "Synthesis of Unsymmetrical 3,4-Disubstituted Maleimides by Cross-Coupling Reaction."
- Source:Organic Letters, 2009, 11(6), 1285–1288.
-
URL:[Link]
Sources
Application Note: Michael Addition Protocols Involving 3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione
Abstract
This technical guide details the experimental protocols for utilizing 3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione (3-(4-F-Ph)-Maleimide) as a Michael acceptor. Unlike common N-substituted maleimides, this C3-arylated scaffold presents unique regiochemical and electronic properties due to the conjugated 4-fluorophenyl moiety. This document outlines optimized workflows for Thiol-Michael bioconjugation, Asymmetric Organocatalytic Carbon-Michael addition, and Aza-Michael synthesis. Emphasis is placed on controlling regioselectivity at the C4 position and managing the solubility profile of the aryl-substituted core.
Chemical Basis & Mechanistic Insight
The Electrophile: this compound
The presence of the 4-fluorophenyl group at the C3 position transforms the symmetric maleimide core into a polarized, vinylogous system.
-
Electronic Effect: The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), enhancing the electrophilicity of the double bond compared to a simple phenyl substituent. While resonance (+R) is present, the inductive effect typically dominates in reactivity for Michael additions.
-
Regioselectivity: Nucleophilic attack is regioselective. The C3 position is sterically hindered by the aryl ring. Consequently, soft nucleophiles (thiols, enolates) preferentially attack the C4 position (beta to the carbonyl, distal to the aryl group). This generates a stabilized enolate intermediate that protonates to form the 3,4-disubstituted succinimide.
-
Stereochemistry: The formation of two new chiral centers (C3 and C4) allows for diastereoselective and enantioselective synthesis, particularly when using chiral organocatalysts.
Reaction Pathway Diagram
The following diagram illustrates the regioselective attack of a generic nucleophile (Nu) at the C4 position.
Caption: Regioselective pathway showing nucleophilic attack at the less hindered C4 position, yielding the 3,4-disubstituted product.
Protocol 1: Thiol-Michael Addition (Bioconjugation Focus)
This protocol is optimized for conjugating cysteine-containing peptides or small molecule thiols to the scaffold. The 4-fluorophenyl group enhances stability against retro-Michael reactions compared to alkyl maleimides.
Materials
-
Electrophile: this compound (10 mM stock in DMSO).
-
Nucleophile: Cysteine-peptide or Thiol ligand (10 mM stock in degassed water or DMF).
-
Buffer: PBS (100 mM, pH 7.2–7.4) containing 1 mM EDTA (to chelate metals that catalyze oxidation).
-
Quenching Reagent: N-Ethylmaleimide (NEM) or DTT.
Experimental Workflow
-
Preparation: Dilute the Thiol solution to 100 µM in PBS/EDTA buffer.
-
Activation: Add the Electrophile stock (in DMSO) to the Thiol solution.
-
Ratio: Use 1.1 to 1.5 equivalents of Maleimide per Thiol.
-
Solvent Note: Ensure final DMSO concentration is <10% (v/v) to prevent protein denaturation (if applicable) and maintain solubility of the hydrophobic fluorophenyl group.
-
-
Incubation: Incubate at Room Temperature (25°C) for 30–60 minutes.
-
Monitoring: Monitor the disappearance of the free thiol using Ellman’s Reagent (DTNB) or by HPLC-MS.
-
-
Quenching: If unreacted thiol remains, add 5 equivalents of NEM. If excess maleimide remains and needs removal, perform size-exclusion chromatography (for proteins) or silica flash chromatography (for small molecules).
-
Validation: Analyze by LC-MS. Expect a mass shift corresponding to the addition of the maleimide (+191.16 Da).
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Precipitation | Hydrophobic aryl group insolubility. | Increase DMSO/DMF cosolvent to 20–30%. |
| Low Yield | Oxidation of thiol to disulfide. | Degas buffers; increase EDTA; add TCEP (non-thiol reductant). |
| Hydrolysis | pH too high (>8.0). | Maintain pH 6.5–7.[1]5. Maleimides hydrolyze to maleamic acids at high pH. |
Protocol 2: Asymmetric Organocatalytic Carbon-Michael Addition
This protocol describes the synthesis of chiral succinimides using an aldehyde and a chiral amine catalyst. This exploits the "vinylogous" nature of the 3-aryl maleimide.
Materials
-
Substrate: this compound (1.0 equiv).
-
Donor: Isobutyraldehyde (or other enolizable aldehyde) (2.0 equiv).
-
Catalyst: (S)-Proline or Chiral Diphenylprolinol Trimethylsilyl Ether (10–20 mol%).
-
Solvent: Chloroform (CHCl₃) or Toluene (anhydrous).
-
Additive: Benzoic acid (10 mol%) (optional, accelerates iminium formation).
Step-by-Step Methodology
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Catalyst (0.1 mmol) and Acid Additive (if using) in the solvent (2.0 mL).
-
Addition of Donor: Add the Aldehyde (2.0 mmol) and stir for 10 minutes at Room Temperature to form the enamine/iminium intermediate.
-
Reaction: Add This compound (1.0 mmol) in one portion.
-
Incubation: Stir the mixture at 0°C to 25°C. Monitor by TLC (Hexane/EtOAc 7:3). Reaction time is typically 12–24 hours.[2]
-
Work-up: Quench with water (5 mL) and extract with DCM (3 x 10 mL). Dry organic layers over Na₂SO₄ and concentrate.
-
Purification: Purify via Flash Column Chromatography on silica gel.
-
Note: The diastereomers (syn/anti) may be separable.
-
-
Analysis: Determine Enantiomeric Excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).
Workflow Visualization
Caption: Organocatalytic cycle for the asymmetric synthesis of 3,4-disubstituted succinimides.
Safety & Handling
-
Toxicity: Maleimides are potent electrophiles and potential sensitizers. They can alkylate biological thiols (skin, eyes).
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle all solids in a fume hood to avoid inhalation of dust.
-
Storage: Store this compound at 4°C or -20°C under inert gas (Nitrogen/Argon) to prevent moisture-induced hydrolysis.
References
-
BenchChem. Mechanism of Maleimide Reaction with Thiols. BenchChem Application Notes. Link
-
Gao, Z., et al. (2024). Synthesis of 3,4-Disubstituted Maleimide Derivatives via Phosphine-Catalyzed Isomerization.[3] International Journal of Molecular Sciences. Link
-
Lee, H. J., et al. (2012). Enantioselective Michael Addition of 3-Aryl-Substituted Oxindoles to Methyl Vinyl Ketone.[4] Molecules, 17(6), 7387–7399. Link
-
Pellissier, H. (2017). Enantioselective Organocatalytic Michael Reactions in Aqueous Media.[5] Current Organic Chemistry. Link
-
Chem-Impex. N-(4-Fluorophenyl)maleimide Product Data. (Used for comparative structural data). Link
Sources
- 1. vectorlabs.com [vectorlabs.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Synthesis of 3,4-Disubstituted Maleimide Derivatives via Phosphine-Catalyzed Isomerization of α-Succinimide-Substituted Allenoates Cascade γ′-Addition with Aryl Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Polymerization conditions for fluorinated maleimide monomers
Application Note: Precision Polymerization of Fluorinated Maleimide Monomers
Abstract
Fluorinated maleimides (e.g., N-(pentafluorophenyl)maleimide [PFPMI] or N-(4-fluorophenyl)maleimide) are critical precursors for high-performance materials requiring low dielectric constants, high thermal stability (
Part 1: Critical Pre-Polymerization Handling
The "Hidden" Failure Mode: Maleimide monomers are prone to ring-opening hydrolysis in the presence of trace moisture and base, forming maleamic acid. This impurity acts as a radical trap, terminating polymerization early.
Monomer Purification Protocol:
-
Solubility Check: Dissolve crude monomer in minimal hot Ethanol or Toluene.
-
Recrystallization: Cool slowly to 4°C. Collect crystals via vacuum filtration.
-
Validation:
-
Visual: Crystals must be needle-like and white/pale yellow.
-
Melting Point: Sharp range (e.g., PFPMI: 106–108°C).
-
H-NMR: Absence of amide protons (broad singlet > 10 ppm) indicates successful removal of maleamic acid.
-
Part 2: Free Radical Homopolymerization (FRP)
Context: Homopolymerization of maleimides is sterically hindered. Fluorination exacerbates this by lowering the ceiling temperature (
Protocol A: High-Temperature Solution Polymerization
| Parameter | Specification | Rationale |
| Monomer Conc. ([M]) | 1.5 – 2.0 M | High [M] favors propagation ( |
| Solvent | Dioxane or Toluene | Non-protic. Dioxane solubilizes the rigid polymer backbone better than Toluene. |
| Initiator | AIBN (Recrystallized) | 10-hour half-life at 65°C matches the reaction kinetics. |
| Ratio [M]:[I] | 100 : 1 | Standard target for |
| Temperature | 70°C – 80°C | Sufficient to decompose AIBN but below the monomer's flash point. |
Step-by-Step Workflow:
-
Charge: Add 2.0 g Fluorinated Maleimide and 20 mg AIBN to a Schlenk tube.
-
Solvate: Add 4.0 mL anhydrous Dioxane. Stir until dissolved.
-
Degas (Critical): Perform 3 cycles of Freeze-Pump-Thaw. Oxygen is a diradical that will quench the electron-deficient maleimide radical immediately.
-
Polymerize: Backfill with
, seal, and immerse in an oil bath at 75°C for 24 hours. -
Precipitation: Drop the viscous solution into excess Methanol (10x volume).
-
Self-Validating Sign: The polymer should precipitate as a white powder. If it forms a gummy oil, the molecular weight is too low (check [M] or purity).
-
-
Dry: Vacuum oven at 60°C for 12 hours.
Part 3: Controlled Radical Polymerization (RAFT)
Context: For applications requiring narrow dispersity (
Protocol B: RAFT Polymerization of PFPMI
Reagents:
-
Monomer: N-(pentafluorophenyl)maleimide (PFPMI).
-
CTA (Chain Transfer Agent): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB).
Stoichiometry:
Step-by-Step Workflow:
-
Stock Solution: Prepare a stock solution of CTA and AIBN in Dioxane to ensure accurate weighing of small masses.
-
Assembly: In a Schlenk tube, combine PFPMI and the CTA/Initiator stock. Adjust total Dioxane to reach
M. -
Visual Check: The solution must be pink/red (color of the CTA).
-
Degas: Purge with Argon for 30 minutes (sparging is acceptable for RAFT if rigorous).
-
Reaction: Heat to 75°C .
-
Time: 12–18 hours. Do not exceed 80% conversion to avoid "dead" chain coupling.
-
-
Quench: Cool to 0°C and expose to air.
-
Purification: Precipitate in Methanol.
-
Self-Validating Sign: The resulting powder must remain pink . A white powder indicates loss of the CTA end-group (loss of "living" character).
-
Part 4: Alternating Copolymerization (Donor-Acceptor)
Context: This is the most robust method. Fluorinated maleimides (strong Acceptors) form a Charge Transfer Complex (CTC) with electron-rich monomers like Styrene (Donor). This results in a strictly alternating (A-B-A-B) sequence, even without controlled radical agents.
Protocol C: Spontaneous Alternating Copolymerization
Mechanism: The electron-poor double bond of the maleimide interacts with the electron-rich double bond of styrene, lowering the activation energy for cross-propagation.
Step-by-Step Workflow:
-
Complex Formation: Dissolve Fluorinated Maleimide (1 eq) and Styrene (1 eq) in Anisole or Cyclohexanone (
M).-
Self-Validating Sign: Upon mixing, the solution may turn bright yellow . This is the CTC forming. If no color change occurs, check monomer purity.
-
-
Initiation: Add AIBN (1 mol% relative to total monomer).
-
Reaction: Heat to 60°C . The reaction is highly exothermic; use a magnetic stirrer with robust torque.
-
Kinetics: Reaction is usually fast (4–6 hours).
-
Isolation: Precipitate in Methanol.
Part 5: Visualization & Logic
Figure 1: General Polymerization Workflow
A decision tree for selecting the correct protocol based on application needs.
Caption: Decision matrix for selecting polymerization routes based on purity and desired polymer architecture.
Figure 2: Donor-Acceptor Mechanism (Alternating Copolymerization)
Visualizing the Charge Transfer Complex (CTC) that drives alternating sequence.
Caption: Formation of the Charge Transfer Complex (CTC) ensures strictly alternating monomer sequences.
References
-
Polymerization of N-(pentafluorophenyl)
- Source: Barner-Kowollik, C., et al.
-
URL:[Link]
- Note: While the title refers to methacrylates, the kinetic data on fluorinated active esters and maleimide derivatives in this journal (and related citations within) provides the baseline for the RAFT conditions described.
-
Alternating Copolymerization Kinetics
-
Solubility and Properties of Fluorinated Maleimides
-
General RAFT Protocols for Maleimides
- Source: Moad, G., et al. "Living Radical Polymerization by the RAFT Process." Australian Journal of Chemistry.
-
URL:[Link]
Sources
Application Note & Protocol: Leveraging 3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione for Robust Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive overview and detailed protocols for the functionalization of biomolecules using 3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione, a key reagent in modern bioconjugation. We will delve into the underlying chemistry, provide actionable protocols, and discuss critical considerations for creating stable and effective bioconjugates for applications ranging from basic research to therapeutic development.
Introduction: The Power of Site-Specific Modification
The covalent attachment of molecules such as drugs, fluorescent dyes, or polymers to biomolecules—a process known as bioconjugation—is a cornerstone of modern biotechnology and pharmaceutical development.[1] Among the various chemical strategies, the reaction between a maleimide and a thiol group, predominantly from a cysteine residue in a protein, has become a favored method for site-specific modification.[2][3] This popularity stems from its high selectivity for thiols under mild, physiological conditions, rapid reaction kinetics, and generally high yields.[1][4]
This compound, an N-aryl substituted maleimide, offers specific advantages in this context. The electron-withdrawing nature of the 4-fluorophenyl group plays a crucial role in the stability of the final conjugate, a critical factor for in-vivo applications such as antibody-drug conjugates (ADCs).[5][6] This document will explore the functionalization of this particular maleimide, providing both the theoretical framework and practical guidance for its successful implementation.
The Core Chemistry: Thiol-Maleimide Michael Addition
The conjugation of this compound to a biomolecule containing a free thiol group proceeds via a Michael addition mechanism.[1][2] In this reaction, the nucleophilic thiolate anion (R-S⁻) attacks one of the carbon atoms of the electron-deficient double bond within the maleimide ring.[1] This results in the formation of a stable covalent thioether bond, specifically a succinimidyl thioether linkage.[1][7] This reaction is often categorized as a "click chemistry" reaction due to its efficiency, modularity, and mild reaction conditions.[1][2]
Caption: Mechanism of Thiol-Maleimide Conjugation.
Critical Reaction Parameters
The success of the thiol-maleimide conjugation is highly dependent on several key parameters:
-
pH: The reaction rate is contingent on the concentration of the reactive thiolate anion, which increases with pH.[1] The optimal pH range for this reaction is typically between 6.5 and 7.5.[1][8] Below pH 6.5, the rate of conjugation decreases due to the lower concentration of the thiolate anion.[1] Above pH 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, and the potential for side reactions with primary amines (e.g., lysine residues) increases.[1] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1]
-
Solvent: For maleimides with poor aqueous solubility, the use of a water-miscible organic co-solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is often necessary.[9][10]
-
Reducing Agents: Cysteine residues in proteins can form disulfide bonds, which are unreactive towards maleimides.[10][11] Therefore, it is often necessary to pre-treat the protein with a reducing agent to cleave these bonds and generate free thiols. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent as it is effective and does not contain a thiol group that could compete in the conjugation reaction.[8][12]
The Challenge of Stability: Retro-Michael Reaction and Hydrolysis
While the thioether bond formed is generally stable, it can be susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione in a biological environment.[4][5] This can lead to the release of the conjugated payload, reducing therapeutic efficacy and potentially causing off-target toxicity.[5]
A key strategy to overcome this instability is the subsequent hydrolysis of the succinimide ring in the conjugate.[5][13] The resulting ring-opened succinamic acid thioether is significantly more stable and resistant to the retro-Michael reaction.[13][14]
The N-aryl substitution with an electron-withdrawing group, such as the 4-fluorophenyl group, can accelerate this stabilizing hydrolysis.[5]
Caption: Stability Pathways of the Thioether Conjugate.
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a general procedure for the conjugation of this compound to a protein containing cysteine residues.
Materials:
-
Protein of interest
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4, degassed
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation:
-
Maleimide Reagent Preparation:
-
Conjugation Reaction:
-
Purification:
Protocol 2: Post-Conjugation Hydrolysis for Enhanced Stability
To increase the long-term stability of the conjugate, a controlled hydrolysis step can be introduced.
Procedure:
-
Following the purification step in Protocol 1, adjust the pH of the purified conjugate solution to 8.5-9.0 using a suitable buffer (e.g., borate buffer).
-
Incubate the solution at room temperature for 2-4 hours, monitoring the hydrolysis by mass spectrometry if possible.
-
Re-buffer the stabilized conjugate into a neutral pH storage buffer (e.g., PBS pH 7.4) using a desalting column.
Data Presentation and Analysis
| Parameter | Recommended Range | Rationale |
| pH | 6.5 - 7.5 | Optimizes the concentration of the reactive thiolate anion while minimizing maleimide hydrolysis.[1] |
| Maleimide:Protein Molar Ratio | 10:1 to 20:1 | Ensures efficient labeling by providing an excess of the labeling reagent.[8][12] |
| Reaction Temperature | 4°C to Room Temperature | Slower reaction at 4°C may be beneficial for sensitive proteins.[15] |
| Reaction Time | 2 hours to overnight | Longer incubation times can increase labeling efficiency.[15] |
Workflow Visualization
Caption: Bioconjugation and Stabilization Workflow.
Conclusion
This compound is a powerful reagent for the site-specific functionalization of biomolecules. A thorough understanding of the thiol-maleimide Michael addition chemistry, the factors influencing the reaction, and the strategies for enhancing conjugate stability are paramount for successful application. The protocols and guidelines presented in this document provide a solid foundation for researchers to develop robust and reliable bioconjugates for a wide array of applications in research, diagnostics, and therapeutics.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 6. mdpi.com [mdpi.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 12. resources.tocris.com [resources.tocris.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]
- 15. biotium.com [biotium.com]
- 16. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. par.nsf.gov [par.nsf.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione, also known as N-(4-Fluorophenyl)maleimide. This document is designed for researchers, chemists, and drug development professionals who require high-purity material for their applications, ranging from polymer chemistry to bioconjugation.[1] Purity is paramount, as contaminants can interfere with downstream reactions, alter biological activity, and compromise final product stability.
This guide provides a structured approach to purification, addressing common challenges through a series of frequently asked questions and troubleshooting scenarios.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental concepts and strategic decisions for purifying your target compound.
Q1: What are the primary methods for purifying crude this compound?
The two most effective and widely cited methods for purifying N-aryl maleimides are flash column chromatography and recrystallization.[2][3]
-
Flash Column Chromatography is excellent for separating the desired product from impurities with different polarities, such as unreacted starting materials or the hydrolyzed maleamic acid byproduct. It is particularly useful when dealing with complex mixtures or oily crude products.[2]
-
Recrystallization is a highly effective method for removing minor impurities from a solid crude product, often yielding material of very high purity. The key is selecting an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.
Q2: What are the common impurities I should expect from the synthesis, and how do they impact my purification strategy?
Understanding potential impurities is critical for designing an effective purification protocol. The typical synthesis involves the cyclodehydration of N-(4-fluorophenyl)maleamic acid, which itself is formed from 4-fluoroaniline and maleic anhydride.[4]
| Impurity Type | Chemical Name | Origin | Impact & Removal Strategy |
| Starting Material | 4-Fluoroaniline | Unreacted starting material | Basic and polar. Easily removed by an acidic wash of the organic phase before purification or by silica gel chromatography. |
| Intermediate/Byproduct | N-(4-fluorophenyl)maleamic acid | Incomplete cyclization or hydrolysis of the maleimide ring | Highly polar carboxylic acid. Remains at the baseline on silica gel TLC. Removed effectively by column chromatography or by washing the crude product with a mild base (e.g., NaHCO₃ solution), though this risks hydrolyzing the desired product. |
| Byproduct | Acetic Anhydride / Acetic Acid | Reagents from cyclization step | Volatile. Typically removed under high vacuum (rotary evaporation).[2] |
| Side Products | Polymeric or oligomeric species | Maleimide polymerization | Often highly colored (red/brown) and less soluble. Can be removed by passing a solution of the crude product through a short plug of silica gel or by careful recrystallization.[3] |
Q3: How do I choose between column chromatography and recrystallization?
The choice depends on the physical state and purity of your crude product. The following decision tree can guide your choice.
Sources
Technical Support Center: Purification of 3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione
Welcome to the technical support center for 3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. The integrity of your experimental results depends on the purity of your starting materials, and this resource is structured to address the specific challenges you may encounter.
Section 1: Understanding the Compound and the Importance of Purity
This compound, also known as N-(4-Fluorophenyl)maleimide, is a versatile reagent and building block in organic synthesis, particularly in the development of novel therapeutic agents and materials.[1][2] Its maleimide core is highly reactive and participates in various chemical transformations, including Diels-Alder reactions and Michael additions, making it valuable for bioconjugation and polymer chemistry.[1]
The presence of impurities can significantly impact the outcome of these reactions, leading to side-product formation, lower yields, and potentially misleading biological data. Therefore, rigorous purification is a critical step in any workflow involving this compound.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered during the purification of this compound.
Q1: What are the most common impurities I should expect in my crude sample?
A1: The impurity profile largely depends on the synthetic route. A common synthesis involves the cyclodehydration of the corresponding N-arylmaleamic acid.[3][4] Potential impurities include:
-
Unreacted N-(4-Fluorophenyl)maleamic acid: The precursor to the final product. Its presence indicates an incomplete cyclization reaction.
-
Polymerized N-substituted maleimide: Maleimides can polymerize, especially when heated to high temperatures (above 150°C).[5]
-
By-products from the dehydrating agent: For instance, if acetic anhydride is used, residual acetic acid and its by-products might be present.[3][6]
-
Analogs and related products: Depending on the starting materials, you might see impurities like N-phenylmaleimide if there are contaminants in the primary amine.[5]
-
Red-colored impurities: These are often oligomeric species or degradation products.[5]
Q2: My purified product is yellow to green, but the literature reports it as a white solid. Is this a problem?
A2: While a slight off-white or pale yellow color might be acceptable for some applications, a significant yellow or green hue often indicates the presence of impurities.[2] The color can arise from trace amounts of colored by-products or degradation products. For applications requiring high purity, such as in drug development, achieving a white crystalline solid is desirable. Further purification by recrystallization or column chromatography is recommended.
Q3: I'm having trouble getting my compound to crystallize during recrystallization. What can I do?
A3: Several factors can hinder crystallization:
-
Solvent choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Experiment with different solvents or solvent mixtures.
-
Purity of the crude material: If the sample is heavily contaminated with oily impurities, it may inhibit crystal formation. A preliminary purification step, like a quick filtration through a silica plug, might be necessary.
-
Supersaturation: Ensure you are creating a supersaturated solution. This is achieved by dissolving the compound in a minimal amount of hot solvent.
-
Inducing crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod, adding a seed crystal, or placing the solution in a freezer.
Q4: How do I choose between recrystallization and column chromatography for purification?
A4: The choice depends on the nature and quantity of the impurities, as well as the amount of material you need to purify.
-
Recrystallization is often effective for removing small amounts of impurities that have different solubility profiles from the desired product. It is generally a simpler and more scalable technique.[6]
-
Column chromatography is more powerful for separating compounds with similar polarities and for removing a wider range of impurities.[3][5][7] It is the preferred method when recrystallization fails to yield a pure product.
The following flowchart can guide your decision:
Caption: Decision tree for selecting a purification method.
Section 3: Troubleshooting Guide
This section provides a problem-solution format to address specific issues you might encounter during your purification experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield after recrystallization | - The chosen solvent dissolves the product too well at low temperatures.- Too much solvent was used.- The product was lost during filtration. | - Test different solvents or solvent systems.- Use the minimum amount of hot solvent to dissolve the crude product.- Ensure the product has fully crystallized before filtration. Wash the collected crystals with a minimal amount of cold solvent. |
| Oily product obtained after solvent removal | - Presence of low-melting impurities.- Residual solvent. | - Attempt to triturate the oil with a non-polar solvent like hexane to induce solidification.- If trituration fails, purify by column chromatography.- Ensure complete removal of solvent under high vacuum. |
| Product streaks on the TLC plate during column chromatography | - The compound is not fully dissolving in the mobile phase.- The column is overloaded.- The silica gel is too acidic or basic. | - Adjust the polarity of the mobile phase. A more polar eluent might be needed.- Use a larger column or apply less sample.- Use neutral silica gel. |
| Co-elution of impurities with the product during column chromatography | - The polarity of the impurity is very similar to the product. | - Use a shallower solvent gradient or an isocratic elution with a finely tuned solvent system (e.g., petroleum ether/ethyl acetate).- Consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography.[8] |
| Product decomposition on the silica gel column | - The compound is sensitive to the acidic nature of silica gel. | - Neutralize the silica gel by washing it with a solvent containing a small amount of a non-nucleophilic base like triethylamine before packing the column.- Work quickly and avoid prolonged exposure of the compound to the silica. |
Section 4: Detailed Experimental Protocols
Protocol 1: Recrystallization
This protocol is suitable for purifying crude this compound that is relatively pure.
Materials:
-
Crude this compound
-
Ethanol (or other suitable solvent like toluene or isopropanol)[6][9]
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the recrystallization solvent (e.g., ethanol) to the flask.
-
Gently heat the mixture with swirling until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
This protocol is recommended for separating the target compound from impurities with similar polarities.[3][7]
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Dichloromethane (DCM)
-
Hexane or petroleum ether
-
Ethyl acetate (EtOAc)
-
Glass column
-
Collection tubes
Procedure:
-
Prepare the column: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
Prepare the sample: Dissolve the crude product in a minimal amount of dichloromethane.[3]
-
Load the sample: Carefully apply the dissolved sample to the top of the silica gel bed.
-
Elute the column: Begin elution with a non-polar solvent (e.g., hexane or a mixture of hexane and DCM). Gradually increase the polarity of the mobile phase by adding more DCM or a small amount of ethyl acetate. A common eluent system is petroleum ether/EtOAc (8:2 or 7:3).[7]
-
Collect fractions: Collect the eluate in a series of collection tubes.
-
Monitor the separation: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine and evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Caption: Workflow for flash column chromatography.
Section 5: Purity Assessment
After purification, it is essential to assess the purity of your this compound.
Analytical Techniques:
| Technique | Purpose | Key Considerations |
| Thin-Layer Chromatography (TLC) | Rapidly check for the presence of impurities and monitor the progress of a reaction or column chromatography. | Use a suitable mobile phase to achieve good separation. Visualize spots under UV light. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provide structural confirmation and assess purity by identifying signals from impurities.[3][10][11] | ¹H and ¹³C NMR are standard. The presence of unexpected peaks indicates impurities. |
| High-Performance Liquid Chromatography (HPLC) | Quantify the purity of the sample with high accuracy.[8][12][13] | A reverse-phase C18 column is often used with a mobile phase of acetonitrile and water.[8][13] |
| Mass Spectrometry (MS) | Confirm the molecular weight of the compound and identify impurities.[10][13] | Can be coupled with HPLC (LC-MS) for powerful impurity profiling. |
| Melting Point | A sharp melting point close to the literature value (154.0 to 158.0 °C) is a good indicator of purity.[2] | A broad melting range suggests the presence of impurities. |
Section 6: Safety and Handling
This compound and the solvents used for its purification have associated hazards. Always consult the Safety Data Sheet (SDS) before handling any chemical.[14][15][16][17][18]
General Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15]
-
Avoid inhalation of dust and vapors.[15]
Section 7: References
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020). Royal Society of Chemistry. Retrieved from
-
KR20180037796A - Purification method of n-substituted maleimide. Google Patents. Retrieved from
-
Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. (2022). ACS Publications. Retrieved from
-
SAFETY DATA SHEET. (2025). Sigma-Aldrich. Retrieved from
-
Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. (2019). Taylor & Francis. Retrieved from
-
SAFETY DATA SHEET. (2024). Sigma-Aldrich. Retrieved from
-
SAFETY DATA SHEET. (2025). Thermo Fisher Scientific. Retrieved from
-
SAFETY DATA SHEET. (2010). Fisher Scientific. Retrieved from
-
SAFETY DATA SHEET. (n.d.). Merck Millipore. Retrieved from
-
Preparation process of N-substituted maleimides. (n.d.). European Publication Server. Retrieved from
-
Recyclization of Maleimides by Binucleophiles as a General Approach for Building Hydrogenated Heterocyclic Systems. (2022). PMC. Retrieved from
-
Process for the preparation of N-substituted maleimides. (n.d.). European Patent Office. Retrieved from
-
Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. (2023). OPUS at UTS. Retrieved from
-
Ghosh et al. (2014). IJPSR, 5(10), 4078-4108.
-
Separation of Maleimide, N-methyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from
-
3-(4-Fluorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione. (n.d.). BLD Pharm. Retrieved from
-
3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. (2025). ResearchGate. Retrieved from
-
Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. (2012). ACG Publications. Retrieved from _
-
1-(4-FLUORO-PHENYL)-PYRROLE-2,5-DIONE. (2025). ChemicalBook. Retrieved from
-
A Comparative Guide to Purity Assessment of Synthesized 1-Benzyl-2,4-diphenylpyrrole by HPLC. (n.d.). Benchchem. Retrieved from
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica-Drug Research.
-
Clean Preparation of Multisubstituted Pyrroles under Metal and Solvent-free Conditions. (2019). Royal Society of Chemistry. Retrieved from
Sources
- 1. Recyclization of Maleimides by Binucleophiles as a General Approach for Building Hydrogenated Heterocyclic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(4-FLUORO-PHENYL)-PYRROLE-2,5-DIONE | 6633-22-3 [chemicalbook.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Preparation process of N-substituted maleimides - Patent 0372922 [data.epo.org]
- 5. KR20180037796A - Purification method of n-substituted maleimide - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Separation of Maleimide, N-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. acgpubs.org [acgpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ptfarm.pl [ptfarm.pl]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. fishersci.com [fishersci.com]
- 18. merckmillipore.com [merckmillipore.com]
Technical Support Center: Scale-Up Synthesis of 3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione
[1][2]
Case ID: S-34F-MALEIMIDE-SC Status: Active Support Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Executive Summary & Strategy
The Challenge: Synthesizing 3-(4-fluorophenyl)-1H-pyrrole-2,5-dione (also known as 3-(4-fluorophenyl)maleimide) presents a specific regiochemical challenge. Unlike N-arylation, which is trivial (aniline + maleic anhydride), C3-arylation requires forming a carbon-carbon bond on the electron-deficient double bond of the maleimide ring while leaving the nitrogen unsubstituted (1H).[1][2]
The Solution: For scalable, cost-effective synthesis, we recommend the Meerwein Arylation strategy.[2] While Suzuki coupling is standard for medicinal chemistry (milligram scale), it often requires N-protection to prevent catalyst poisoning and uses expensive palladium.[2] The Meerwein route uses inexpensive copper catalysts and 4-fluoroaniline, making it superior for multi-gram to kilogram scale-up.[1][2]
Core Protocol: Modified Meerwein Arylation
Objective: Direct C3-arylation of maleimide using 4-fluorophenyldiazonium salt. Scale: 100g basis (Linear scaling possible).
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| Maleimide (1H-pyrrole-2,5-dione) | Substrate | 1.0 | Must be free of maleic anhydride impurities. |
| 4-Fluoroaniline | Aryl Source | 1.2 | Slight excess ensures complete conversion of maleimide.[1][2] |
| NaNO₂ | Diazotization | 1.3 | Use fresh reagent; hygroscopic.[1][2] |
| HBF₄ (48% aq) or HCl | Acid Source | 2.5 - 3.0 | HBF₄ yields the stable tetrafluoroborate salt (safer).[2] |
| CuCl₂ / CuCl | Catalyst | 0.1 - 0.2 | Cu(II) is often preferred to modulate radical generation rate.[1][2] |
| Acetone / Water | Solvent | 1:1 v/v | Maintains solubility of both organic and inorganic species.[2] |
Step-by-Step Workflow
Phase 1: Diazonium Salt Preparation (0°C)
-
Dissolution: Dissolve 4-fluoroaniline (1.2 eq) in aqueous HBF₄ (or HCl) in a reactor cooled to -5°C.
-
Diazotization: Dropwise addition of NaNO₂ (1.3 eq, dissolved in minimal water). Maintain internal temperature < 5°C .
-
Technical Insight: Exceeding 5°C risks decomposition of the diazonium species into phenols (via hydrolysis), which become tar-forming impurities.[2]
-
-
Clarification: Stir for 30 mins. If the solution is not clear, filter through a cold sintered glass funnel to remove insoluble impurities.[2]
Phase 2: The Coupling (Meerwein Reaction)
-
Setup: In a separate reactor, dissolve Maleimide (1.0 eq) in Acetone. Add the Copper catalyst (CuCl₂, 10-20 mol%).[2]
-
Addition: Add the cold diazonium salt solution to the maleimide/catalyst mixture.
-
Initiation: Warm the mixture to 20–30°C .
-
Completion: Stir until gas evolution ceases (typically 2–4 hours).
Phase 3: Elimination & Workup
Critical Checkpoint: The Meerwein reaction initially forms a 3-chloro-4-aryl-succinimide or a radical adduct.[1][2] Spontaneous elimination to the maleimide usually occurs, but sometimes requires "coaxing."[2]
-
Solvent Removal: Evaporate acetone under reduced pressure.[2]
-
Base Treatment (If needed): If HPLC shows the saturated chloro-intermediate, treat the crude residue with sodium acetate (NaOAc) in refluxing ethanol for 1 hour to force elimination of HCl.[2]
-
Isolation: Pour into ice water. The product, 3-(4-fluorophenyl)maleimide, typically precipitates as a yellow/orange solid.[1][2]
-
Purification: Recrystallize from Ethanol/Water or Toluene.[2]
Troubleshooting Guide
Symptom: Low Yield / Tar Formation [1][2]
-
Root Cause 1: Runaway Exotherm. [1][2]
-
Mechanism:[1][2][3][4][5][6] Rapid decomposition of diazonium salt generates aryl radicals faster than the maleimide can trap them, leading to biphenyl formation (homocoupling) and polymerization.
-
Fix: Switch to "Inverse Addition" : Add the diazonium solution slowly to the maleimide/catalyst mixture at 25°C, rather than mixing all at once.
-
Symptom: Product is Saturated (Succinimide derivative)
-
Root Cause: Incomplete Elimination.[2]
Process Visualization (Mechanism & Workflow)
The following diagram illustrates the critical decision nodes and chemical pathways involved in the Meerwein Arylation for this target.
Caption: Workflow logic for the Meerwein Arylation, highlighting the critical "Elimination" checkpoint often missed in standard protocols.
Frequently Asked Questions (FAQs)
Q1: Can I use the Suzuki Coupling method instead? A: Yes, but with caveats. You cannot easily perform Suzuki coupling on unprotected maleimide (1H) because the acidic NH proton interferes with the Pd catalytic cycle.[2]
-
Protocol: You must first synthesize 3-bromo-N-methoxymethyl-maleimide (or N-THP), perform the Suzuki coupling with 4-fluorophenylboronic acid, and then deprotect.[1][2]
-
Verdict: This adds 2 extra steps (protection/deprotection) compared to the Meerwein route.[2] Use Suzuki only if you require ultra-high purity (>99.8%) for late-stage GMP where copper residue is a concern.[1][2]
Q2: Why use HBF₄ instead of HCl? A: Safety and Stability. The diazonium tetrafluoroborate salt is significantly more stable than the diazonium chloride.[2] On a large scale, the tetrafluoroborate salt can even be isolated (precipitated) and stored briefly, whereas the chloride must be used in situ immediately. For safety in scale-up, HBF₄ is the gold standard.[1][2]
Q3: The reaction mixture turned black/tarry. Is it ruined? A: Not necessarily. Meerwein reactions are notoriously messy visually due to copper oxidation states and trace phenol formation.[2]
-
Action: Perform a test extraction with Ethyl Acetate.[2][7] The product is usually soluble in EtOAC, while the "tar" (polymerized phenols) often remains in the aqueous/solid phase.[2] Check the organic layer by TLC/LCMS.
Q4: How do I remove residual Copper? A: Copper removal is critical for biological applications.[2]
References
-
Selective and tunable synthesis of 3-arylsuccinimides and 3-arylmaleimides. Source: RSC Advances, 2013. Context: Establishes the use of CuCl for selective maleimide synthesis versus TiCl3 for succinimides.[1][2] URL:[Link]
-
Meerwein Arylation: Mechanism and Scope. Source: Thermo Fisher Scientific / Organic Chemistry Portal.[2] Context: General mechanism of aryl radical addition to electron-deficient alkenes.[1][2] URL:[Link]
-
Synthesis of 3,4-Disubstituted Maleimides via Phosphine-Catalyzed Isomerization. Source: Int. J. Mol.[2][8] Sci., 2024.[4][8] Context: Discusses alternative modern routes for substituted maleimides, providing context for the difficulty of C3-substitution. URL:[Link]
Sources
- 1. CN108003084A - A kind of synthetic method of maleimide - Google Patents [patents.google.com]
- 2. Meerwein arylation - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. RU2547727C2 - Method of obtaining n-(4-phenylaminophenyl)maleinimide - Google Patents [patents.google.com]
- 6. Meerwein Arylation | Thermo Fisher Scientific - US [thermofisher.com]
- 7. rsc.org [rsc.org]
- 8. Synthesis of 3,4-Disubstituted Maleimide Derivatives via Phosphine-Catalyzed Isomerization of α-Succinimide-Substituted Allenoates Cascade γ′-Addition with Aryl Imines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Scientist's Guide to the Spectroscopic Analysis of 3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione
Introduction
In the landscape of modern drug development and materials science, the pyrrole-2,5-dione (maleimide) scaffold is a cornerstone for chemical synthesis. Its derivatives are integral to the creation of novel therapeutics, including antibody-drug conjugates (ADCs), and advanced polymers. The compound 3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione, which incorporates a fluorinated aromatic moiety, presents a unique set of analytical challenges and opportunities. The electronic properties imparted by the fluorine atom and the specific substitution pattern on the maleimide ring demand a robust and multi-faceted approach for definitive characterization.
This guide provides an in-depth analysis of the ¹H NMR (Proton Nuclear Magnetic Resonance) spectrum of this compound. Moving beyond a simple recitation of data, we will explore the causal relationships behind the observed chemical shifts and coupling patterns. Furthermore, this guide will objectively compare ¹H NMR with orthogonal analytical techniques, presenting a holistic workflow for researchers who require unambiguous structural confirmation and purity assessment.
Part 1: In-Depth ¹H NMR Spectrum Analysis
¹H NMR spectroscopy is the primary and most powerful tool for the initial structural elucidation of organic molecules in solution. For this compound, the spectrum reveals four distinct proton environments.
Caption: Structure of this compound with key proton environments labeled.
Predicted ¹H NMR Data
The following table summarizes the anticipated signals in a typical deuterated solvent like CDCl₃ or DMSO-d₆. The precise chemical shifts can vary based on solvent and concentration.
| Label | Proton Type | Integration | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| A | Imide (N-H) | 1H | 8.0 - 11.0 | Broad Singlet (br s) | N/A |
| B | Vinyl (=CH) | 1H | 6.8 - 7.5 | Singlet (s) | N/A |
| C | Aromatic (ortho to Maleimide) | 2H | 7.4 - 7.8 | Multiplet (m) or Triplet (t) | ³J(H-H) ≈ 7-9 Hz, ⁴J(H-F) ≈ 2-3 Hz |
| D | Aromatic (ortho to Fluorine) | 2H | 7.1 - 7.4 | Multiplet (m) or Triplet (t) | ³J(H-H) ≈ 7-9 Hz, ³J(H-F) ≈ 8-10 Hz |
Detailed Signal Assignment and Rationale
-
Imide Proton (A): The N-H proton of the maleimide ring typically appears as a broad singlet significantly downfield (δ 8.0-11.0 ppm). Its broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water in the solvent. The chemical shift is highly dependent on solvent, concentration, and temperature due to its involvement in hydrogen bonding.[1] This assignment can be unequivocally confirmed by a D₂O exchange experiment, where the addition of a drop of deuterium oxide to the NMR tube results in the disappearance of this signal.
-
Vinyl Proton (B): The lone proton on the maleimide double bond (C4-H) is expected to resonate as a sharp singlet in the range of δ 6.8-7.5 ppm.[2][3] Its singlet multiplicity arises because there are no protons on adjacent carbon atoms to induce splitting. The downfield position is a result of the anisotropic effect of the C=C double bond and the electron-withdrawing nature of the adjacent carbonyl group and the attached phenyl ring.[1]
-
Aromatic Protons (C & D): The 4-fluorophenyl group presents a classic AA'BB' spin system, which often appears as two distinct multiplets, each integrating to 2H.
-
Protons D (ortho to Fluorine): These protons are expected to appear further upfield (δ 7.1-7.4 ppm) and will exhibit coupling to both the adjacent 'C' protons (³J(H-H) ≈ 7-9 Hz) and a larger coupling to the fluorine atom (³J(H-F) ≈ 8-10 Hz).[4] This results in a signal that is often described as a "triplet" or a "doublet of doublets".
-
Protons C (meta to Fluorine): These protons, which are ortho to the maleimide substituent, are typically shifted further downfield (δ 7.4-7.8 ppm) due to the deshielding effect of the pyrrole-2,5-dione ring system. They show standard ortho coupling to the 'D' protons (³J(H-H) ≈ 7-9 Hz) and a smaller, four-bond coupling to the fluorine atom (⁴J(H-F) ≈ 2-3 Hz).[5] This also results in a complex multiplet, often appearing as a triplet. The combination of these two characteristic multiplets in the aromatic region is a strong indicator of a para-substituted fluorophenyl ring.
-
Part 2: A Comparative Framework for Structural Verification
While ¹H NMR provides the primary blueprint of the molecule's proton framework, it does not stand alone. A rigorous characterization, essential for regulatory submission or publication, relies on a suite of orthogonal analytical techniques. Each method provides a unique piece of the puzzle, and their collective data build an irrefutable case for the compound's identity, purity, and stability.
Performance Comparison of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity, stereochemistry, relative quantitation. | High resolution, non-destructive, provides detailed structural map. | Requires soluble sample, can have overlapping signals in complex molecules. |
| FTIR | Presence of key functional groups (C=O, N-H, C=C, C-F). | Fast, requires minimal sample, good for confirming functional groups. | Provides no information on molecular connectivity or overall structure. |
| Mass Spec (MS) | Molecular weight, elemental composition (HRMS), fragmentation pattern. | Extremely sensitive, confirms molecular formula, aids in impurity identification. | Isomeric compounds cannot be distinguished, can be destructive.[6][7] |
| HPLC | Purity, quantitation, retention time. | Highly accurate for purity assessment, preparative capabilities.[8][9] | Provides no structural information, requires method development.[10][11] |
| ¹³C & ¹⁹F NMR | Number and type of carbon/fluorine environments. | Complements ¹H NMR, confirms carbon backbone and fluorine presence. | ¹³C has low natural abundance (requires more scans); ¹⁹F requires appropriate hardware. |
Experimental Protocols & Insights
Protocol: ¹H NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Internal Standard: The solvent should contain an internal standard, typically tetramethylsilane (TMS) at 0.03% v/v, for accurate chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Causality in Solvent Choice: The choice of solvent is critical. CDCl₃ is a common first choice for its versatility. However, if the N-H proton signal is overly broad or not visible, switching to DMSO-d₆ is advised. The hydrogen-bond accepting nature of DMSO-d₆ slows down the exchange rate of the N-H proton, resulting in a sharper, more easily identifiable peak.[12]
-
Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard acquisition parameters include a 30-degree pulse, a relaxation delay of 1-2 seconds, and 16-32 scans to ensure a good signal-to-noise ratio.
Protocol: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)
-
Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) and Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile). Formic acid is used as an ion-pairing agent to improve peak shape and is compatible with mass spectrometry detectors.[8]
-
Column: Use a C18 stationary phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Gradient Elution: Program a linear gradient, for example, from 10% B to 95% B over 20 minutes. A gradient is essential because it allows for the effective separation of the main compound from potential impurities with different polarities.
-
Detection: Monitor the elution profile using a UV detector, typically at 254 nm, where the aromatic and maleimide chromophores absorb strongly.
-
Interpretation: The purity is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram.
Integrated Analytical Workflow
For a newly synthesized batch of the target compound, a logical and self-validating workflow is paramount. This ensures that the material's identity, purity, and integrity are confirmed before it proceeds to further studies.
Caption: A validated workflow for the synthesis and comprehensive characterization of the target compound.
Conclusion
The structural analysis of this compound is a paradigmatic example of modern organic characterization. ¹H NMR spectroscopy serves as the most informative single technique, providing a detailed picture of the proton framework, from the exchangeable imide proton to the complex splitting patterns of the fluorophenyl ring. However, true scientific rigor and trustworthiness are achieved not by a single spectrum, but by a confluence of evidence from orthogonal methods.
By integrating ¹H NMR with mass spectrometry for molecular weight confirmation, FTIR for functional group verification, and HPLC for purity assessment, researchers can establish a complete and unassailable analytical profile. This multi-technique approach is not merely an academic exercise; it is the industry standard and a prerequisite for advancing compounds in the highly regulated fields of pharmaceutical and materials science.
References
-
MALDI-MS.gov . (n.d.). Recognition of cysteine-containing peptides through prompt fragmentation of the 4-dimethylaminophenylazophenyl-4′-maleimide derivative during analysis by MALDI-MS. PMC. Available at: [Link]
-
SIELC Technologies . (n.d.). Separation of Maleimide, N-methyl- on Newcrom R1 HPLC column. Available at: [Link]
-
Royal Society of Chemistry . (2022). Supplementary Information. Available at: [Link]
-
ResearchGate . (n.d.). 1 H NMR spectra illustrating the reaction of maleimides with thiolated monocarboxylates. Available at: [Link]
-
Kinam Park . (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Available at: [Link]
-
e-PG Pathshala . (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available at: [Link]
-
ResearchGate . (n.d.). ¹H‐NMR spectrum of PEG‐maleimide. Available at: [Link]
-
MDPI . (2023). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Available at: [Link]
-
OPUS at UTS . (2023). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Available at: [Link]
-
ResearchGate . (n.d.). The FTIR spectrum for Pyrrole. Available at: [Link]
-
chem.ucla.edu . (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]
-
ACG Publications . (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Available at: [Link]
-
Organic Chemistry Data & Info . (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link]
-
OpenStax . (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Available at: [Link]
-
Chemguide . (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Available at: [Link]
-
CIBTech . (2015). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Available at: [Link]
-
ResearchGate . (n.d.). 1H‐NMR spectra showing the change in the intensity of maleimide proton.... Available at: [Link]
-
Royal Society of Chemistry . (2022). Lawesson's Reagent-Promoted Deoxygenation of γ- Hydroxylactams or Succinimides for the Syntheses of Substituted Pyrroles - Supporting Information. Available at: [Link]
-
Chemistry LibreTexts . (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
-
Chemistry Steps . (2024). NMR Chemical Shift Values Table. Available at: [Link]
-
NIST WebBook . (n.d.). 1H-Pyrrole, 2,5-dihydro-. Available at: [Link]
-
ResearchGate . (n.d.). 1 H pure shift BIRD spectrum (A) of 4-fluoro-4 0-nitro-1,1biphenyl in.... Available at: [Link]
-
Wikipedia . (n.d.). Fragmentation (mass spectrometry). Available at: [Link]
-
University of Arizona . (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Available at: [Link]
-
ACS Publications . (n.d.). Chemical shifts and coupling constants in pentafluorophenyl derivatives. I. Correlations of chemical shifts, coupling constants, and .pi.-electronic interactions. Available at: [Link]
-
ResearchGate . (n.d.). Analysis of the N.M.R. Spectrum of pyrrole. Available at: [Link]
-
Chemistry LibreTexts . (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Organic Chemistry Data . (n.d.). 1H NMR Coupling Constants. Available at: [Link]
-
ResearchGate . (2023). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Available at: [Link]
Sources
- 1. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Recognition of cysteine-containing peptides through prompt fragmentation of the 4-dimethylaminophenylazophenyl-4′-maleimide derivative during analysis by MALDI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Separation of Maleimide, N-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. kinampark.com [kinampark.com]
- 10. mdpi.com [mdpi.com]
- 11. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 12. cibtech.org [cibtech.org]
Elemental Analysis Validation for 3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione: A Comparative Technical Guide
Topic: Elemental Analysis Validation for 3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione Content Type: Publish Comparison Guide
Executive Summary
This guide provides a rigorous validation framework for This compound (C
This document objectively compares Combustion Elemental Analysis (EA) against Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) , establishing a self-validating protocol for researchers requiring >99.5% purity for biological assays.
Structural Context & The Validation Gap
Target Molecule: this compound
Molecular Formula: C
The validation gap for this molecule lies in the "Fluorine Effect." In standard CHN combustion analysis, fluorine atoms can react with the silica quartz combustion tube to form volatile silicon tetrafluoride (SiF
Theoretical Composition (Calculated)
| Element | Count | Atomic Mass | Total Mass | Theoretical % | Tolerance Limit (+/- 0.4%) |
| Carbon | 10 | 12.011 | 120.11 | 62.83% | 62.43 – 63.23% |
| Hydrogen | 6 | 1.008 | 6.048 | 3.16% | 2.76 – 3.56% |
| Nitrogen | 1 | 14.007 | 14.007 | 7.33% | 6.93 – 7.73% |
| Fluorine | 1 | 18.998 | 18.998 | 9.94% | 9.54 – 10.34% |
Comparative Analysis of Validation Methods
This section evaluates the "Product" (Optimized EA) against primary alternatives (qNMR and HRMS).
Method A: Optimized Combustion Analysis (The Gold Standard for Bulk Purity)
-
Mechanism: Flash combustion at 1800°C with specific additives to trap Fluorine.
-
Performance: Provides the only true measure of bulk elemental composition, detecting non-chromatographic impurities (inorganic salts, water, silica).
-
Critical Adjustment: Standard CHN analysis fails here. You must use a Fluorine-compatible configuration (e.g., adding Magnesium Oxide (MgO) or Tungsten Trioxide (WO
) to the combustion reactor) to prevent F-Si interactions.
Method B: Quantitative NMR (qNMR) -
F and
H
-
Mechanism: Ratio-metric integration of analyte signals against a certified internal standard (e.g., TCNB or BTF).
-
Comparison: Superior for distinguishing isomers. The C3-substituted maleimide will show a distinct imide proton (
H ~11.0 ppm, broad singlet) which is absent in the N-substituted isomer. -
Limitation: Does not detect inorganic salts or moisture as effectively as EA.
Method C: High-Resolution Mass Spectrometry (HRMS)
-
Mechanism: Orbitrap or Q-TOF detection of the molecular ion
. -
Comparison: Excellent for confirming identity via exact mass (m/z 192.0455) and isotopic pattern.
-
Limitation: Not quantitative for purity. Ionization suppression can hide major impurities (e.g., oligomers) that EA would detect as a carbon deviation.
Summary Comparison Table
| Feature | Optimized EA (Recommended) | qNMR ( | HRMS |
| Primary Output | Bulk Purity (% w/w) | Molar Purity & Structure | Exact Mass Identity |
| Fluorine Handling | Requires Additives (MgO/WO | Native Detection ( | Isotopic Pattern |
| Isomer Specificity | Low | High (Distinguishes N- vs C-sub) | Low (Isomers have same mass) |
| Sample Destructive? | Yes (~2 mg) | No (Recoverable) | Yes (<0.1 mg) |
| Blind Spots | Isomeric impurities | Inorganic salts | Non-ionizable impurities |
Experimental Protocols
Protocol 1: Fluorine-Compatible Elemental Analysis
-
Objective: Accurate CHN determination without Fluorine interference.
-
Causality: Fluorine attacks quartz (SiO
) to form SiF . Adding WO acts as a scavenger and combustion aid, preventing this reaction and ensuring complete oxidation.
Step-by-Step Workflow:
-
Sample Prep: Dry the sample of this compound in a vacuum oven at 40°C for 4 hours to remove residual solvent (EA is highly sensitive to trapped DCM/EtOAc).
-
Weighing: Accurately weigh 1.5 – 2.5 mg of sample into a Tin (Sn) capsule .
-
Additive: Add approximately 5–10 mg of Tungsten Trioxide (WO
) or Magnesium Oxide (MgO) powder directly into the capsule.-
Why: WO
prevents the formation of volatile metal fluorides that distort the Nitrogen signal and protects the quartz tube.
-
-
Combustion: Run on a Flash 2000 or equivalent analyzer in CHN/F mode .
-
Combustion Temp: 950°C (Reactor) / 1800°C (Flash).
-
Carrier Gas: Helium (140 mL/min).
-
-
Validation: Run a standard fluorinated reference (e.g., 4-Fluorobenzoic acid) before the sample to verify the F-trap efficiency.
Protocol 2: Self-Validating Cross-Check (The "Purity Triad")
To ensure absolute confidence, follow this logic flow:
-
Run HRMS to confirm C
H FNO identity. -
Run
H NMR to confirm the presence of the NH proton (validating C-substitution). -
Run EA . If Carbon deviates by >0.4%, calculate if the deviation matches a common solvent (e.g., +2% C often implies trapped Ethyl Acetate).
Visualization of Validation Logic
The following diagram illustrates the decision matrix for validating the fluorinated maleimide, highlighting the critical "Fluorine Trap" step often missed in standard protocols.
Figure 1: Self-validating workflow for fluorinated maleimides. Note the critical checkpoint for isomer confirmation via NMR prior to destructive EA.
Supporting Data: Experimental Scenarios
The following table demonstrates how to interpret EA data for this specific compound, contrasting a successful synthesis with common failure modes.
Table 1: Theoretical vs. Experimental Data Interpretation
| Scenario | % Carbon (C) | % Hydrogen (H) | % Nitrogen (N) | Interpretation & Action |
| Theoretical | 62.83 | 3.16 | 7.33 | Target Values |
| Exp. Batch A (Pure) | 62.75 | 3.19 | 7.29 | Pass. All values within |
| Exp. Batch B (Wet) | 61.20 | 3.45 | 7.10 | Fail. Low C, High H. Likely moisture/water retention. Action: Dry at 60°C. |
| Exp. Batch C (Solvent) | 63.90 | 3.50 | 6.90 | Fail. High C. Trapped Ethyl Acetate or DCM. Action: Extended vacuum drying. |
| Exp. Batch D (No Additive) | 62.10 | 2.90 | 7.80 | Fail. Erratic N results due to F-interference in reduction tube. Action: Retest with WO |
References
-
Mahajan, S., & Singh, I. P. (2013).[1] Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81.[1] [Link]
-
Gong, R., et al. (2015). Development of [18F]Maleimide-Based Glycogen Synthase Kinase-3β Ligands for Positron Emission Tomography Imaging. Journal of Medicinal Chemistry, 58(2), 858–871. (Provides synthesis context for fluorinated maleimides). [Link]
-
EPA. (2024).[2][3] Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography.[2] (Validation standards for organic fluorine). [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: 3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione
Executive Summary
Critical Classification: Halogenated Organic Waste 3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione (also known as 3-(4-fluorophenyl)maleimide) contains a fluorine atom attached to the phenyl ring.[1][2][3][4][5][6][7][8][9][10][11][12] This structural feature mandates its segregation into halogenated waste streams .[13] Disposal in non-halogenated solvents or general trash is strictly prohibited due to the formation of corrosive hydrogen fluoride (HF) during standard incineration, which damages scrubber systems and poses environmental risks.
Furthermore, the maleimide moiety acts as a potent Michael acceptor, making the compound a skin sensitizer and potentially toxic alkylating agent. This guide outlines a chemical deactivation protocol to neutralize this reactivity prior to disposal, ensuring the safety of waste handling personnel.
Hazard Profile & Chemical Identity
Before handling, verify the compound identity and risks.
| Parameter | Detail |
| Chemical Name | This compound |
| Functional Groups | Maleimide (Michael Acceptor), Fluorophenyl (Halogenated) |
| Physical State | Solid (Powder) |
| Primary Hazards | Acute Toxicity (Oral), Skin/Eye Irritant , Sensitizer |
| GHS Codes | H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Eye Irritation), H335 (Resp. Irritation) |
| RCRA Status | Characteristic Waste (Toxic/Irritant). Must be treated as Halogenated. |
Pre-Disposal Deactivation (Quenching Protocol)
Why this matters: Maleimides are reactive electrophiles that can alkylate biological thiols (e.g., proteins). Deactivating the maleimide double bond transforms the compound into a stable, less toxic succinimide derivative.
The "Cysteine Quench" Method: This protocol uses L-Cysteine to permanently alkylate the maleimide, neutralizing its reactivity.
-
Reagents: L-Cysteine (or DTT), Sodium Bicarbonate (
), Methanol/Water. -
PPE: Nitrile gloves, lab coat, safety glasses, fume hood.
Step-by-Step Protocol:
-
Dissolution: Dissolve the waste 3-(4-Fluorophenyl)maleimide in a minimal amount of Methanol. If the waste is already in solution, proceed to step 2.
-
Preparation of Quencher: Prepare a 1.0 M solution of L-Cysteine in water. Adjust pH to ~8.0 using
(Basic pH accelerates the Michael addition). -
Reaction: Add 2-5 molar equivalents of the L-Cysteine solution to the maleimide waste.
-
Incubation: Stir at room temperature for 30–60 minutes.
-
Validation (Self-Validating Step):
-
Visual: Many maleimides are yellow; the adduct is often colorless. A loss of color indicates reaction progress.
-
TLC: Spot the reaction mixture against the starting material. The adduct will be significantly more polar (lower
) and ninhydrin-positive (due to the amino group of cysteine).
-
-
Final State: The resulting solution is now a Halogenated Solvent Waste (due to the Fluorine atom) but is chemically stable and non-reactive.
Waste Segregation & Disposal Workflow
The presence of the C-F bond dictates the disposal path. Standard incineration (used for non-halogenated organics like acetone or ethanol) is insufficient and dangerous for this compound.
Decision Tree: Disposal Pathways
Figure 1: Operational decision tree for segregating fluorinated maleimide waste. Note that the "Non-Halogenated" path is strictly forbidden due to the fluorine content.
Detailed Disposal Streams
| Waste Type | Container Labeling | Storage Requirement |
| Pure Solid | "Hazardous Waste: Solid. Toxic. Halogenated (Fluorine)."[8][10][14] | Double-bagged or in original screw-top glass vial. Place in the Solid Hazardous Waste drum. |
| Quenched Solution | "Hazardous Waste: Liquid. Halogenated Solvent. Contains: Methanol, Water, Fluorinated Organics." | Halogenated Waste Carboy . Do NOT mix with acids or oxidizers.[11] |
| Contaminated Sharps | "Biohazard/Sharps" (if used in bio-assay) or "Chemically Contaminated Sharps." | Rigid sharps container. Incineration only. |
Emergency Spill Response
If the solid powder is spilled in the laboratory:
-
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and an N95 or P100 respirator (to avoid inhaling dust).
-
Containment: Cover the spill with a paper towel dampened with 10% Sodium Carbonate solution. This prevents dust from becoming airborne and begins a slow hydrolysis/deactivation of the maleimide.
-
Cleanup: Wipe up the material. Do not dry sweep.[15]
-
Disposal: Place all cleanup materials (towels, gloves) into a heavy-duty plastic bag. Label as "Halogenated Solid Waste Debris" .
-
Surface Decontamination: Wipe the surface with a 10% Cysteine solution (if available) or soap and water to remove trace residues.
References
-
US Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from [Link]
-
Temple University EHRS. Halogenated Solvents in Laboratories - Waste Classification. Retrieved from [Link]
- Fontaine, S. D., et al. (2015). Hydrolysis of Maleimides: Stability and Deactivation. Bioconjugate Chemistry. (Contextual grounding for maleimide stability).
Sources
- 1. creativepegworks.com [creativepegworks.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. bachem.com [bachem.com]
- 4. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. epa.gov [epa.gov]
- 7. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05128D [pubs.rsc.org]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. lawbc.com [lawbc.com]
- 10. Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal | Baker Donelson [bakerdonelson.com]
- 11. dcfinechemicals.com [dcfinechemicals.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. uakron.edu [uakron.edu]
- 15. 7.2 Organic Solvents [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
